
n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a fluorine atom at the 7th position of the isoquinoline ring and an aminoethyl group at the 2nd position. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate precursor like 2-chloroethylamine reacts with the isoquinoline core.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques like crystallization and chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoquinolines with various functional groups.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of fluorescent probes due to the presence of the fluorine atom.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and activation.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
- Studied for its role in modulating neurotransmitter systems.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of advanced polymers and nanomaterials.
作用机制
The mechanism of action of n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.
相似化合物的比较
n-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a trimethoxysilane group.
2-Aminoethyl methacrylate hydrochloride: Similar in having an aminoethyl group but differs in the presence of a methacrylate group.
Isoquinoline: The parent compound without the aminoethyl and fluorine substitutions.
Uniqueness:
- The presence of the fluorine atom at the 7th position enhances the compound’s stability and binding affinity.
- The aminoethyl group provides versatility in forming hydrogen bonds and interacting with various biological targets.
- The hydrochloride form improves solubility and stability, making it suitable for various applications.
属性
分子式 |
C11H13ClFN3 |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
N'-(7-fluoroisoquinolin-1-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c12-9-2-1-8-3-5-14-11(10(8)7-9)15-6-4-13;/h1-3,5,7H,4,6,13H2,(H,14,15);1H |
InChI 键 |
OUTFTBDGGZZTNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN=C2NCCN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


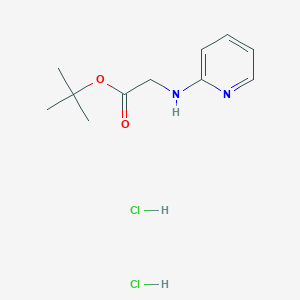
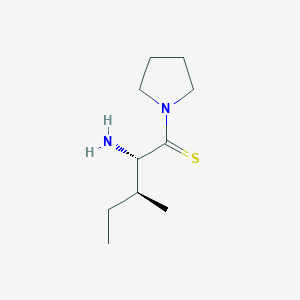
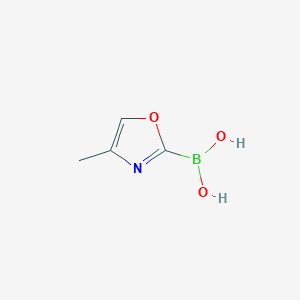
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
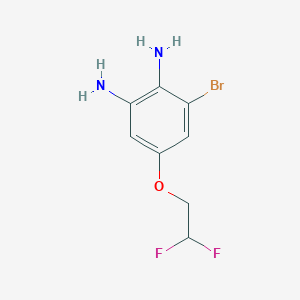
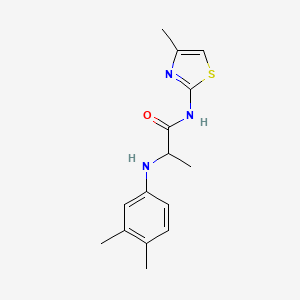
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
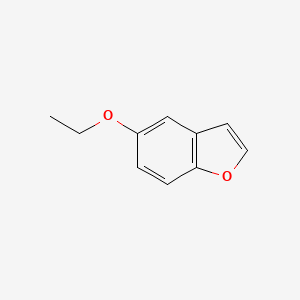


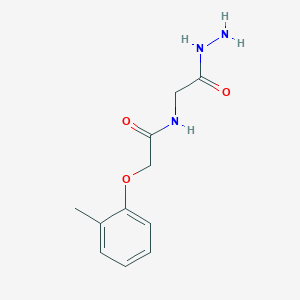
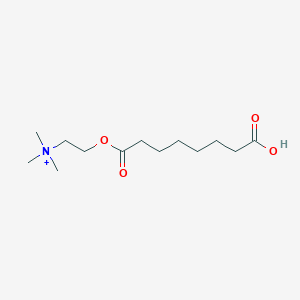
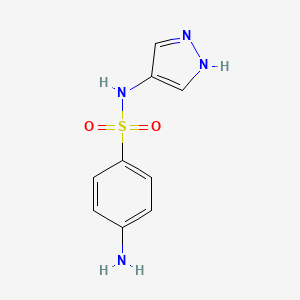
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)
